

# Quantitative Analysis of mPTP Inhibition by ER-000444793: A Comparative Guide

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## Compound of Interest

Compound Name: ER-000444793

Cat. No.: B15576322

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The mitochondrial permeability transition pore (mPTP) is a crucial regulator of cell death and is implicated in a range of pathologies, including ischemia-reperfusion injury and neurodegenerative diseases. Its inhibition presents a promising therapeutic strategy. This guide provides a quantitative comparison of the novel mPTP inhibitor, **ER-000444793**, with other known inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

## Quantitative Comparison of mPTP Inhibitors

**ER-000444793** is a potent, small-molecule inhibitor of the mPTP that operates through a mechanism independent of cyclophilin D (CypD), a key regulator of the pore.<sup>[1][2]</sup> This distinguishes it from classical inhibitors like Cyclosporin A (CsA) and Sanglifehrin A (SfA). The following tables summarize the inhibitory concentrations of **ER-000444793** and its alternatives.

Table 1: Cyclophilin D (CypD)-Independent mPTP Inhibitors

Compound	Target/Mechanism	IC50/EC50	Assay
ER-000444793	mPTP (CypD-independent)	2.8 $\mu$ M	Ca <sup>2+</sup> -induced mPTP opening[2]
Bongkreikic Acid	Adenine Nucleotide Translocase (ANT)	Not specified for direct mPTP inhibition; inhibits coated-platelet synthesis with an IC50 related to mPTP formation.[1]	Coated-platelet synthesis inhibition[1]
TRO40303	Translocator protein 18 kDa (TSPO)	Delays mPTP opening; specific IC50/EC50 not reported.[3]	Hypoxia/reoxygenation-induced mPTP opening in cardiomyocytes[3]

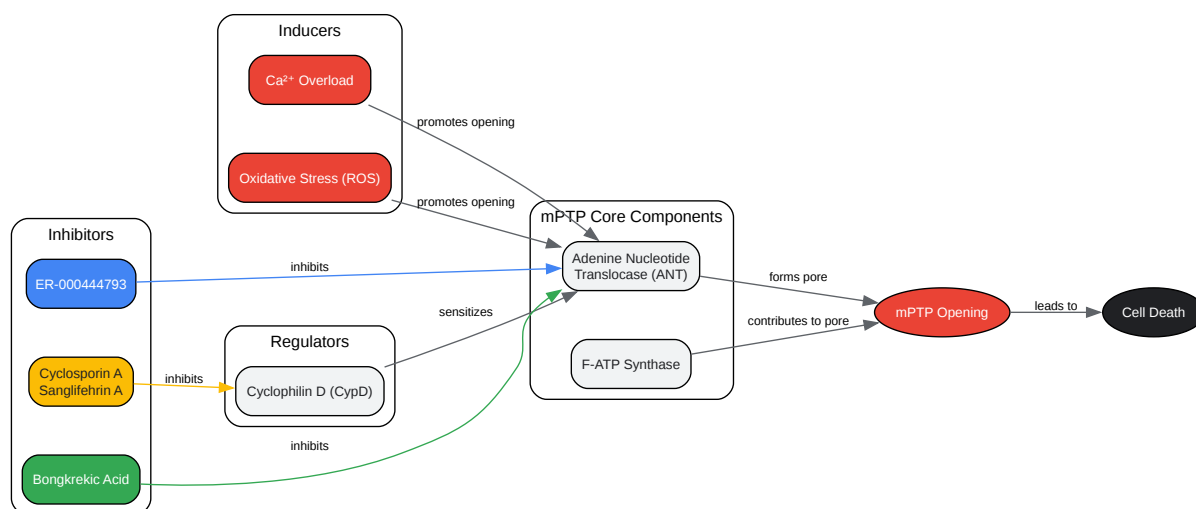
Table 2: Cyclophilin D (CypD)-Dependent mPTP Inhibitors

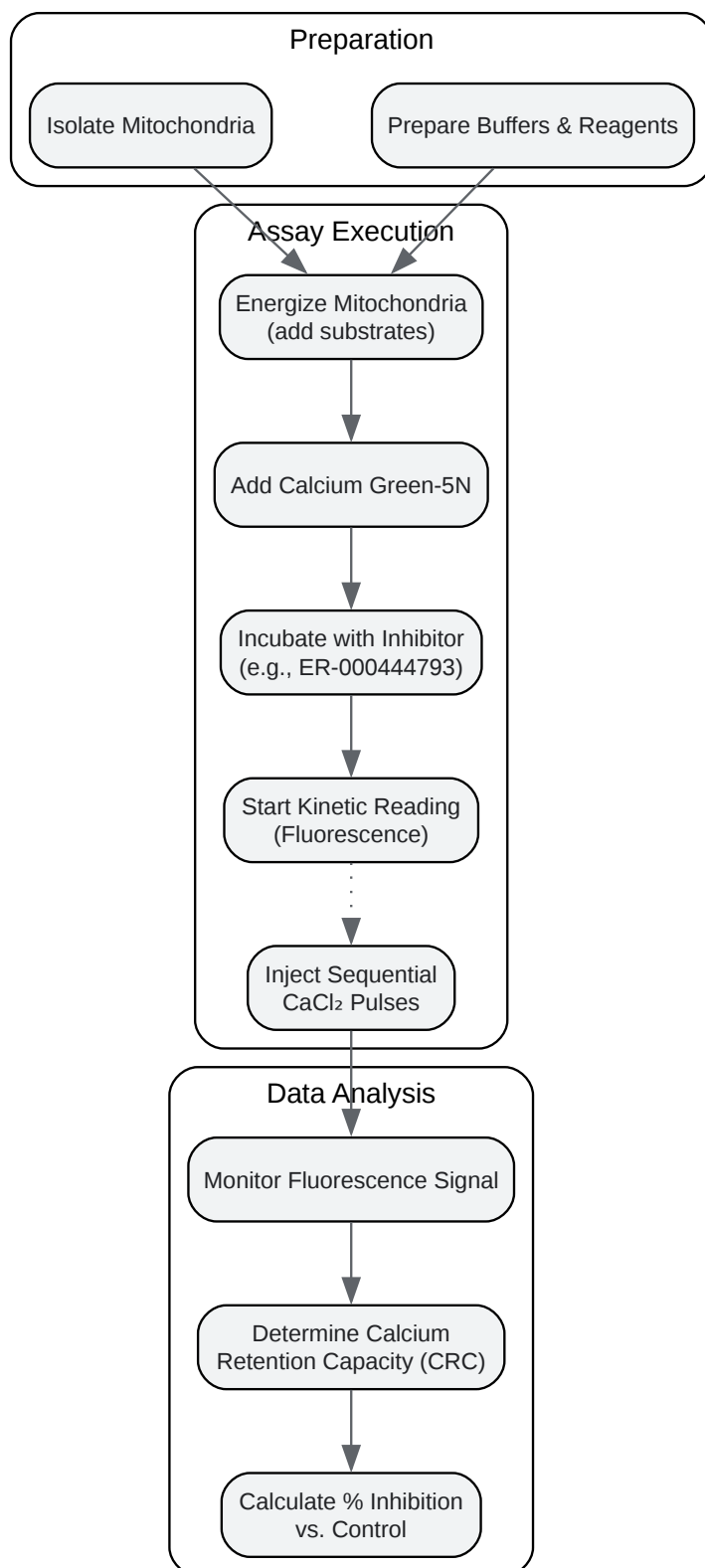
Compound	Target/Mechanism	IC50/EC50/K0.5	Assay
Cyclosporin A (CsA)	Cyclophilin D (CypD)	0.31 $\mu$ M	mPTP inhibition in coated-platelets[1]
Sanglifehrin A (SfA)	Cyclophilin D (CypD)	2 nM (K0.5 for PPIase activity)	Inhibition of CypD peptidyl-prolyl cis-trans isomerase (PPIase) activity[4][5]

**ER-000444793** demonstrates potent inhibition of the mPTP with an IC50 of 2.8  $\mu$ M.[2] Notably, its mechanism is independent of CypD, which may offer advantages in avoiding the immunosuppressive side effects associated with CypD-binding inhibitors like Cyclosporin A.[1] [2] While TRO40303 also acts independently of CypD, a direct quantitative comparison of potency with **ER-000444793** is challenging due to the lack of a reported IC50 or EC50 value for mPTP inhibition.[3] Bongkreikic acid, another CypD-independent inhibitor, targets the adenine nucleotide translocase (ANT), a component of the mPTP.[1]

## Signaling Pathway of mPTP-Mediated Cell Death

The opening of the mPTP is a complex process regulated by various factors. The core components are believed to include the adenine nucleotide translocase (ANT) in the inner mitochondrial membrane and the F-ATP synthase. This process is further modulated by proteins such as Cyclophilin D (CypD) in the mitochondrial matrix. An increase in mitochondrial matrix  $\text{Ca}^{2+}$  and reactive oxygen species (ROS) are primary triggers for pore opening.





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